molecular formula C20H12Cl4N2O2 B4792606 N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4792606
M. Wt: 454.1 g/mol
InChI Key: YBQQPYHRMQUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.13 g/mol . This compound is known for its unique chemical structure, which includes two dichlorophenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with terephthaloyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific dichlorophenyl substituents, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-N,4-N-bis(2,3-dichlorophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-3-1-5-15(17(13)23)25-19(27)11-7-9-12(10-8-11)20(28)26-16-6-2-4-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQPYHRMQUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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